6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline
Description
6,7-Dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline is a synthetic quinazoline derivative characterized by a bicyclic pyrrolidine moiety (octahydrocyclopenta[c]pyrrole) at the 4-position and methoxy groups at the 6- and 7-positions of the quinazoline core. This compound belongs to a class of molecules designed to target protein tyrosine kinases (PTKs), particularly epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cancer cell proliferation and survival . The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to mimic ATP and bind reversibly or irreversibly to the kinase domain . The substitution pattern of this compound—specifically the octahydrocyclopenta[c]pyrrole group—aims to optimize steric and electronic interactions with the ATP-binding pocket while enhancing selectivity and metabolic stability compared to earlier derivatives like PD153035 (6,7-dimethoxy-4-(3-bromoanilino)-quinazoline) .
Properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-21-15-6-13-14(7-16(15)22-2)18-10-19-17(13)20-8-11-4-3-5-12(11)9-20/h6-7,10-12H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEJDYHZMKCIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC4CCCC4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline, can be achieved through various methods. Some common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving reaction efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The quinazoline core is a common feature among EGFR inhibitors. Key structural variations in similar compounds include:
Key Observations :
- The absence of an anilino group (common in first-generation inhibitors) may mitigate metabolic oxidation pathways linked to CYP3A4-mediated drug interactions, a limitation observed in compounds like Gefitinib .
Biological Activity
6,7-Dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline is a quinazoline derivative notable for its diverse biological activities. This compound belongs to a class of N-containing heterocyclic compounds that have garnered attention due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Chemical Structure and Properties
- IUPAC Name : 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- CAS Number : 2549049-55-8
The structure features a quinazoline core substituted with methoxy groups and an octahydrocyclopenta[c]pyrrol moiety, which contributes to its unique biological activity.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting multiple pathways involved in cell proliferation and survival.
Case Study: Anticancer Efficacy
A study involving the synthesis of related quinazoline derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways like PI3K/Akt and MAPK.
Antifungal Activity
Preliminary investigations into the antifungal properties of quinazoline derivatives have revealed promising results against pathogenic fungi such as Candida glabrata. A structure-activity relationship analysis indicated that specific molecular features enhance antifungal potency, suggesting that this compound may also possess similar capabilities .
Table 1: Antifungal Activity of Quinazoline Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| c5 | 0.37 μM | N. glabrata |
| c1 | 0.47 μM | N. glabrata |
| 6,7-Dimethoxy... | TBD | TBD |
Anti-inflammatory Effects
Quinazoline derivatives have been studied for their anti-inflammatory properties. The modulation of inflammatory cytokines and pathways such as NF-kB has been observed in various experimental models. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
- Receptor Modulation : The compound may modulate receptors associated with inflammatory responses.
- Molecular Docking Studies : In silico studies indicate potential binding affinities with various protein targets relevant to its biological activities .
Q & A
Q. How can researchers address low yield in large-scale synthesis?
- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize solvent recycling (e.g., membrane separation) and catalyst recovery (e.g., magnetic nanoparticles). Process simulation tools (Aspen Plus) model scalability trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
